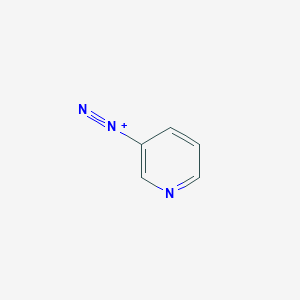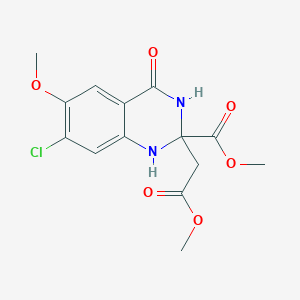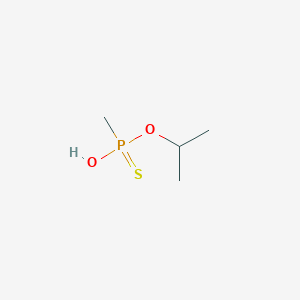
O-Propan-2-yl hydrogen methylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Propan-2-yl hydrogen methylphosphonothioate is a highly toxic synthetic chemical compound belonging to the organophosphorus class, specifically a thiophosphonate. It is known for its use as a nerve agent in chemical warfare due to its potent neurotoxic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Propan-2-yl hydrogen methylphosphonothioate involves several steps. Initially, phosphorus trichloride is methylated to produce methyl phosphonous dichloride. This intermediate is then reacted with ethanol to form a diester. The final step involves the reaction of the diester with this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the compound’s high toxicity. The production facilities are equipped with advanced containment systems to prevent accidental release .
Analyse Des Réactions Chimiques
Types of Reactions
O-Propan-2-yl hydrogen methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable oxides.
Reduction: Reduction reactions can convert it into less toxic derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the leaving group is replaced by another nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various organophosphorus compounds .
Applications De Recherche Scientifique
O-Propan-2-yl hydrogen methylphosphonothioate has several scientific research applications:
Chemistry: It is used in studies related to organophosphorus chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its neurotoxic effects.
Medicine: Research is conducted to develop antidotes and treatments for poisoning by organophosphorus compounds.
Industry: It is used in the development of pesticides and other industrial chemicals
Mécanisme D'action
O-Propan-2-yl hydrogen methylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles, glands, and central nervous system neurons. This overstimulation can cause convulsions, paralysis, and potentially death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sarin (O-Isopropyl methylphosphonofluoridate): Another organophosphorus nerve agent with similar neurotoxic effects.
Soman (O-Pinacolyl methylphosphonofluoridate): A nerve agent with a similar mechanism of action but different chemical structure.
Tabun (Ethyl N,N-dimethylphosphoramidocyanidate): An organophosphorus compound with similar toxic effects
Uniqueness
O-Propan-2-yl hydrogen methylphosphonothioate is unique due to its specific chemical structure, which contributes to its high potency and stability. Its ability to persist in the environment makes it particularly dangerous as a chemical warfare agent .
Propriétés
Numéro CAS |
36585-72-5 |
|---|---|
Formule moléculaire |
C4H11O2PS |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
hydroxy-methyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS/c1-4(2)6-7(3,5)8/h4H,1-3H3,(H,5,8) |
Clé InChI |
TZSUOJCDZRXDNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=S)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



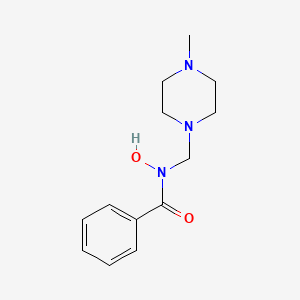
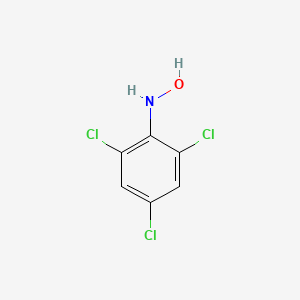
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide](/img/structure/B14673180.png)
![3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B14673186.png)
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
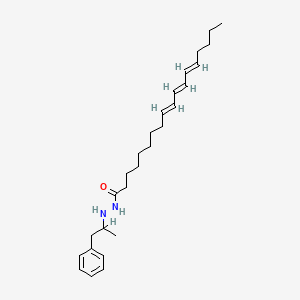
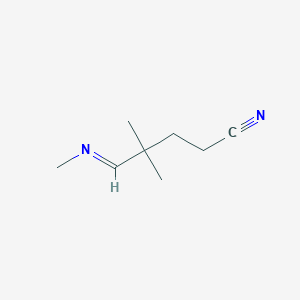
![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)
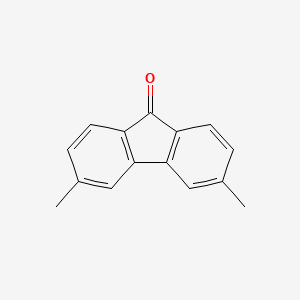
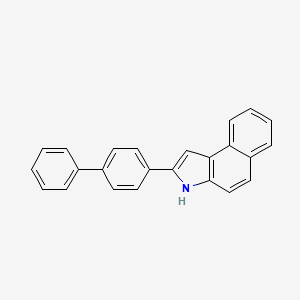
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
